Isohericerin
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Overview
Description
Isohericerin is an isoindolinone meroterpenoid alkaloid isolated from the medicinal mushroom Hericium erinaceum. This compound has garnered attention due to its various bioactivities, including anti-inflammatory, cytotoxic, and neurotrophic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of isohericerin involves several steps. One notable method starts with commercially available methyl 3-hydroxy-5-methoxybenzoate and geranyl bromide. The synthesis proceeds through a series of reactions, including a Mannich reaction and one-pot lactamization to establish the isoindolinone core structure . The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and low yield from natural sources. Research is ongoing to develop more efficient synthetic routes to facilitate its production .
Chemical Reactions Analysis
Types of Reactions: Isohericerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isohericenone, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups on the isoindolinone core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Isohericenone.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with potential variations in bioactivity.
Scientific Research Applications
Isohericerin has a wide range of scientific research applications:
Mechanism of Action
Isohericerin exerts its effects through various molecular targets and pathways:
Neurotrophic Pathway: this compound activates a pan-neurotrophic pathway in central hippocampal neurons, converging to extracellular signal-regulated kinase 1/2 signaling, which enhances spatial memory.
Anti-inflammatory Pathway: this compound inhibits inflammatory mediators, reducing inflammation.
Cytotoxic Pathway: this compound induces cytotoxicity in certain cancer cell lines, potentially through apoptosis.
Comparison with Similar Compounds
Isohericerin is unique among isoindolinone compounds due to its specific bioactivities. Similar compounds include:
Isohericenone: Another isoindolinone alkaloid with cytotoxic properties.
Hericene A: A hydrophobic derivative of this compound with potent neurotrophic activity.
Stachybotrylactam I: An isoindolinone with HIV-1 protease inhibition activity.
This compound stands out due to its combination of anti-inflammatory, neurotrophic, and cytotoxic properties, making it a versatile compound for various research applications .
Properties
CAS No. |
140381-53-9 |
---|---|
Molecular Formula |
C27H33NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C27H33NO3/c1-19(2)9-8-10-20(3)13-14-22-25(31-4)17-23-24(26(22)29)18-28(27(23)30)16-15-21-11-6-5-7-12-21/h5-7,9,11-13,17,29H,8,10,14-16,18H2,1-4H3/b20-13+ |
InChI Key |
AYUFSIRZXDWSDR-DEDYPNTBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)C)C |
Origin of Product |
United States |
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